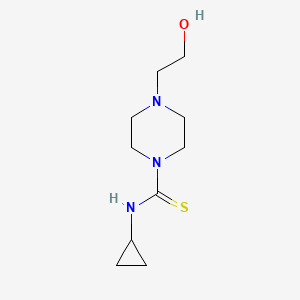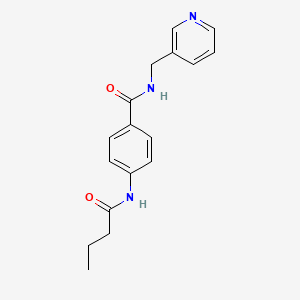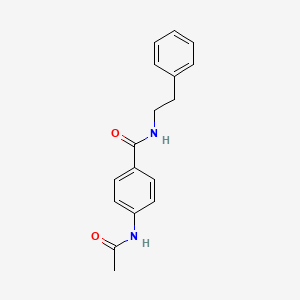
N-cyclopropyl-4-(2-hydroxyethyl)-1-piperazinecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopropyl-4-(2-hydroxyethyl)-1-piperazinecarbothioamide, also known as CPPET, is a chemical compound that has been studied extensively for its potential applications in scientific research. This molecule is a thiol-containing piperazine derivative that has been shown to have a variety of interesting biochemical and physiological effects. In
Mecanismo De Acción
The exact mechanism of action of N-cyclopropyl-4-(2-hydroxyethyl)-1-piperazinecarbothioamide is not fully understood, but it is thought to act as a thiol-modifying agent, potentially affecting the function of proteins involved in various cellular processes. This compound has been shown to inhibit the activity of certain enzymes, such as matrix metalloproteinases, which are involved in the breakdown of extracellular matrix proteins.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of interesting biochemical and physiological effects. For example, it has been shown to inhibit the growth of cancer cells in vitro and in vivo, potentially through its effects on matrix metalloproteinases. This compound has also been shown to have anti-inflammatory effects, potentially through its effects on the nuclear factor kappa B (NF-κB) pathway. Additionally, this compound has been shown to have effects on the cardiovascular system, potentially through its effects on nitric oxide signaling.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-cyclopropyl-4-(2-hydroxyethyl)-1-piperazinecarbothioamide is that it is a relatively stable compound that can be easily synthesized and purified. Additionally, this compound has been shown to have a variety of interesting biochemical and physiological effects, making it a potentially useful tool for investigating various cellular processes. However, there are also limitations to the use of this compound in lab experiments. For example, its mechanism of action is not fully understood, which may limit its use in certain types of experiments. Additionally, the effects of this compound may be cell-type specific, which may limit its generalizability to other cell types.
Direcciones Futuras
There are many potential future directions for research on N-cyclopropyl-4-(2-hydroxyethyl)-1-piperazinecarbothioamide. One area of interest is its potential as a therapeutic agent for the treatment of various diseases, including cancer and arthritis. Further research is needed to fully understand the mechanisms underlying its effects and to determine its potential as a therapeutic agent. Additionally, further investigation is needed to determine the cell-type specific effects of this compound and to identify potential biomarkers for its activity. Overall, this compound is a promising compound with many potential applications in scientific research.
Métodos De Síntesis
N-cyclopropyl-4-(2-hydroxyethyl)-1-piperazinecarbothioamide can be synthesized using a variety of methods, including the reaction of 1-cyclopropylpiperazine with 2-bromoethanol followed by reaction with thiourea. This method yields this compound as a white solid with a melting point of approximately 122-124°C. Other methods of synthesis have also been reported, including the use of different starting materials and reaction conditions.
Aplicaciones Científicas De Investigación
N-cyclopropyl-4-(2-hydroxyethyl)-1-piperazinecarbothioamide has been studied extensively for its potential applications in scientific research. One area of interest is its potential as a therapeutic agent for the treatment of various diseases. This compound has been shown to have anti-inflammatory and anti-cancer properties, and has been investigated as a potential treatment for conditions such as arthritis and cancer.
Propiedades
IUPAC Name |
N-cyclopropyl-4-(2-hydroxyethyl)piperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3OS/c14-8-7-12-3-5-13(6-4-12)10(15)11-9-1-2-9/h9,14H,1-8H2,(H,11,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UERZWZCXOCOREX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=S)N2CCN(CC2)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(1-naphthyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5885613.png)
![2-{[5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide](/img/structure/B5885616.png)
![2-(3-chlorophenyl)-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5885623.png)

![N-(2-methylphenyl)-2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5885634.png)
![2-(3-chlorophenyl)-5-methyl-4-[(5-methyl-2-thienyl)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5885636.png)
![N-({[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)propanamide](/img/structure/B5885644.png)


![1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl 2-[1-(3-fluoro-4-methoxyphenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5885665.png)
![N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(2-methoxyphenyl)urea](/img/structure/B5885670.png)
![methyl 4-{[(2-methoxy-5-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B5885691.png)

